1-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by a complex structure that includes a pyrrolo[2,3-d]pyrimidine core, which is often associated with biological activity, particularly in the context of kinase inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the ethoxyphenyl and phenyl groups. The final step involves the formation of the piperidine-4-carboxamide moiety. Common reagents used in these reactions include chloroacetyl chloride, anhydrous aluminum chloride, and ethylenediamine .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinase B (Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . By inhibiting Akt, the compound can disrupt these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets include the pleckstrin homology domain of Akt, which is essential for its activation .
Comparison with Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share a similar core structure and are also known for their kinase inhibitory activity.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness: 1-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer high selectivity and potency as an Akt inhibitor. This makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C26H27N5O2 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H27N5O2/c1-2-33-21-10-8-20(9-11-21)31-16-22(18-6-4-3-5-7-18)23-25(28-17-29-26(23)31)30-14-12-19(13-15-30)24(27)32/h3-11,16-17,19H,2,12-15H2,1H3,(H2,27,32) |
InChI Key |
JMHNXLWVNYPUST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCC(CC4)C(=O)N)C5=CC=CC=C5 |
Origin of Product |
United States |
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